Cas no 400082-22-6 (3-Cyano-4,6-dimethylpyridin-2-yl 2-chloro-4,5-difluorobenzoate)

3-Cyano-4,6-dimethylpyridin-2-yl 2-chloro-4,5-difluorobenzoate is a specialized chemical intermediate with applications in pharmaceutical and agrochemical synthesis. Its structure combines a cyano-substituted pyridine core with a chloro-difluorobenzoate ester, offering reactivity for further functionalization. The presence of electron-withdrawing groups (cyano, chloro, and fluoro) enhances its utility in nucleophilic substitution and coupling reactions. This compound is particularly valued for its stability under standard conditions and its role in constructing complex heterocyclic frameworks. High purity and consistent performance make it suitable for research and industrial-scale processes requiring precise molecular modifications. Proper handling and storage are recommended due to its reactive functional groups.
3-Cyano-4,6-dimethylpyridin-2-yl 2-chloro-4,5-difluorobenzoate structure
400082-22-6 structure
Product name:3-Cyano-4,6-dimethylpyridin-2-yl 2-chloro-4,5-difluorobenzoate
CAS No:400082-22-6
MF:C15H9ClF2N2O2
MW:322.693969488144
CID:5714070
PubChem ID:1476074

3-Cyano-4,6-dimethylpyridin-2-yl 2-chloro-4,5-difluorobenzoate Chemical and Physical Properties

Names and Identifiers

    • 400082-22-6
    • AKOS005091403
    • 3-cyano-4,6-dimethylpyridin-2-yl 2-chloro-4,5-difluorobenzoate
    • 3-cyano-4,6-dimethyl-2-pyridinyl 2-chloro-4,5-difluorobenzenecarboxylate
    • (3-cyano-4,6-dimethylpyridin-2-yl) 2-chloro-4,5-difluorobenzoate
    • 4H-388S
    • 3-cyano-4,6-dimethylpyridin-2-yl2-chloro-4,5-difluorobenzoate
    • Benzoic acid, 2-chloro-4,5-difluoro-, 3-cyano-4,6-dimethyl-2-pyridinyl ester
    • 3-Cyano-4,6-dimethylpyridin-2-yl 2-chloro-4,5-difluorobenzoate
    • Inchi: 1S/C15H9ClF2N2O2/c1-7-3-8(2)20-14(10(7)6-19)22-15(21)9-4-12(17)13(18)5-11(9)16/h3-5H,1-2H3
    • InChI Key: ACGNJLQHQYRBRL-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=CC=1C(=O)OC1=C(C#N)C(C)=CC(C)=N1)F)F

Computed Properties

  • Exact Mass: 322.032
  • Monoisotopic Mass: 322.032
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 63Ų

Experimental Properties

  • Density: 1.43±0.1 g/cm3(Predicted)
  • Boiling Point: 486.3±45.0 °C(Predicted)
  • pka: -2.35±0.30(Predicted)

3-Cyano-4,6-dimethylpyridin-2-yl 2-chloro-4,5-difluorobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1667212-2mg
3-Cyano-4,6-dimethylpyridin-2-yl 2-chloro-4,5-difluorobenzoate
400082-22-6 98%
2mg
¥495.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1667212-1mg
3-Cyano-4,6-dimethylpyridin-2-yl 2-chloro-4,5-difluorobenzoate
400082-22-6 98%
1mg
¥499.00 2024-05-15

3-Cyano-4,6-dimethylpyridin-2-yl 2-chloro-4,5-difluorobenzoate Related Literature

Additional information on 3-Cyano-4,6-dimethylpyridin-2-yl 2-chloro-4,5-difluorobenzoate

Introduction to 3-Cyano-4,6-dimethylpyridin-2-yl 2-chloro-4,5-difluorobenzoate (CAS No. 400082-22-6)

3-Cyano-4,6-dimethylpyridin-2-yl 2-chloro-4,5-difluorobenzoate, identified by its CAS number 400082-22-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic benzoates, characterized by its pyridine core and halogenated aromatic substituents. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the context of targeting complex biological pathways.

The pyridine ring in 3-Cyano-4,6-dimethylpyridin-2-yl 2-chloro-4,5-difluorobenzoate serves as a key pharmacophoric element, contributing to its potential biological activity. Pyridine derivatives are widely recognized for their versatility in medicinal chemistry, often exhibiting interactions with enzymes and receptors due to their ability to mimic natural biomolecules. The presence of a cyano group at the 3-position and chloro and difluoro substituents on the benzoate moiety further enhances its structural complexity and specificity.

In recent years, there has been a growing interest in the development of small-molecule inhibitors that modulate biological processes through precise targeting. The 2-chloro-4,5-difluorobenzoate part of the molecule introduces fluorine atoms, which are known to improve metabolic stability and binding affinity. These modifications are particularly relevant in the design of next-generation therapeutics where selectivity and efficacy are paramount.

Current research in medicinal chemistry highlights the importance of halogenated aromatic compounds in drug design. The chloro and difluoro groups in 3-Cyano-4,6-dimethylpyridin-2-yl 2-chloro-4,5-difluorobenzoate not only enhance lipophilicity but also influence electronic properties, making this compound a valuable scaffold for further derivatization. Such structural features are often exploited to achieve optimal pharmacokinetic profiles, including improved solubility and bioavailability.

The dimethylpyridine moiety at the 4,6 positions adds another layer of complexity to this compound. Dimethyl substitution on pyridine rings is commonly employed to enhance binding interactions with biological targets. This modification can influence both the electronic distribution and steric environment of the molecule, potentially leading to novel mechanisms of action.

Recent advancements in computational chemistry have enabled more efficient screening of candidate compounds like 3-Cyano-4,6-dimethylpyridin-2-yl 2-chloro-4,5-difluorobenzoate. Molecular docking studies have been instrumental in predicting binding affinities and identifying potential lead compounds for further optimization. These computational approaches complement traditional experimental methods, accelerating the drug discovery process.

The benzoate group in this compound not only contributes to its structural framework but also plays a role in modulating reactivity. Benzoate derivatives are known for their diverse biological activities, ranging from anti-inflammatory to anticancer effects. The combination of these structural elements makes 3-Cyano-4,6-dimethylpyridin-2-yl 2-chloro-4,5-difluorobenzoate a multifaceted molecule with potential applications across multiple therapeutic areas.

In conclusion, 3-Cyano-4,6-dimethylpyridin-2-yl 2-chloro-4,5-difluorobenzoate (CAS No. 400082-22-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities position it as a valuable asset in ongoing drug discovery efforts. Further research is warranted to fully elucidate its therapeutic potential and optimize its pharmacological properties.

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